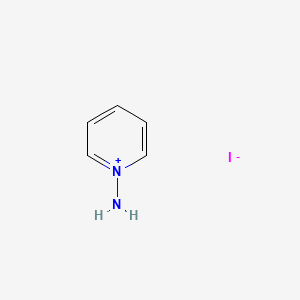

1-Aminopyridinium iodide

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridin-1-ium-1-amine;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N2.HI/c6-7-4-2-1-3-5-7;/h1-5H,6H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRLPYIMWROJBG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978792 | |

| Record name | 1-Aminopyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6295-87-0 | |

| Record name | Pyridinium, 1-amino-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6295-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6295-87-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminopyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminopyridinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Aminopyridinium iodide synthesis from hydroxylamine-O-sulfonic acid

An In-Depth Technical Guide to the Synthesis of 1-Aminopyridinium Iodide from Hydroxylamine-O-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a versatile reagent in organic synthesis, from hydroxylamine-O-sulfonic acid and pyridine (B92270). The document details the experimental protocol, presents key quantitative data in a structured format, and visualizes the reaction pathway and experimental workflow.

Introduction

This compound is a valuable precursor for the generation of N-centered radicals and serves as a building block for the construction of various fused heterocycles and substituted pyridines.[1][2] Its synthesis via the electrophilic amination of pyridine using hydroxylamine-O-sulfonic acid is a well-established and reliable method.[3] This guide offers a detailed procedure based on the trusted "Organic Syntheses" protocol, ensuring reproducibility and a high yield of the target compound.

Reaction Scheme and Mechanism

The synthesis proceeds via the N-amination of pyridine with hydroxylamine-O-sulfonic acid. The pyridine nitrogen acts as a nucleophile, attacking the electrophilic nitrogen of hydroxylamine-O-sulfonic acid. This is followed by treatment with potassium carbonate and subsequent addition of hydriodic acid to yield the final product, this compound.

Reaction:

Pyridine + Hydroxylamine-O-Sulfonic Acid → 1-Aminopyridinium Hydrogen Sulfate

1-Aminopyridinium Hydrogen Sulfate + K₂CO₃ → 1-Aminopyridinium Ylide + KHSO₄ + H₂O + CO₂

1-Aminopyridinium Ylide + HI → this compound

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the reactants and the product.

Table 1: Properties of Reactants

| Compound | Formula | Molecular Weight ( g/mol ) | Purity |

| Hydroxylamine-O-sulfonic acid | H₃NO₄S | 113.09 | ≥ 96% |

| Pyridine | C₅H₅N | 79.10 | Distilled |

| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous |

| Hydriodic Acid | HI | 127.91 | 57% in water |

Table 2: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₇IN₂ | [1] |

| Molecular Weight | 222.03 g/mol | [1][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 159-162 °C | [1][4][5] |

| Solubility | Soluble in water | [1][6] |

| Yield | 63-72% | [5] |

Experimental Protocol

This protocol is adapted from a well-established Organic Syntheses procedure.[5]

4.1. Materials and Equipment

-

Hydroxylamine-O-sulfonic acid (11.3 g, 0.10 mole)

-

Pyridine (24 mL, 0.30 mole), distilled

-

Potassium carbonate (13.8 g, 0.10 mole)

-

57% Hydriodic acid (14 mL, 0.10 mole)

-

Absolute ethanol (B145695)

-

Water

-

Round-bottom flask

-

Steam bath

-

Rotary evaporator

-

Stirring apparatus

-

Filtration apparatus

-

Dry ice-methanol bath

4.2. Procedure

-

Reaction Mixture Preparation: In a suitable flask, dissolve 11.3 g (0.10 mole) of hydroxylamine-O-sulfonic acid in 64 mL of cold water. To this solution, add 24 mL (0.30 mole) of distilled pyridine.

-

Heating: Heat the mixture on a steam bath at approximately 90°C for 20 minutes.

-

Cooling and Base Addition: Cool the reaction mixture to room temperature with stirring. Add 13.8 g (0.10 mole) of potassium carbonate.

-

Solvent Removal: Remove the water and excess pyridine by heating the mixture at 30-40°C using a rotary evaporator connected to a water aspirator.

-

Extraction: Treat the residue with 120 mL of ethanol and filter to remove the insoluble potassium sulfate.

-

Precipitation: To the filtrate, add 14 mL (0.10 mole) of 57% hydriodic acid.

-

Crystallization: Store the resulting solution at -20°C for 1 hour to allow for the crystallization of the product.[5]

-

Isolation and Purification: Collect the solid by filtration. Recrystallize the crude product from approximately 100 mL of absolute ethanol to yield 14-16 g (63-72%) of nearly white crystals of this compound.[5]

4.3. Characterization

The final product can be characterized by its melting point, which should be in the range of 160-162°C.[5]

Visualizations

5.1. Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

5.2. Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

Hydroxylamine-O-sulfonic acid and its derivatives can be hazardous. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Hydriodic acid is corrosive and should be handled with care.

Conclusion

The synthesis of this compound from hydroxylamine-O-sulfonic acid and pyridine is a robust and efficient method for producing this important synthetic intermediate. The detailed protocol and supporting data provided in this guide are intended to facilitate its successful application in research and development settings.

References

Mechanism of 1-Aminopyridinium iodide formation

An In-depth Technical Guide on the Formation of 1-Aminopyridinium Iodide

Introduction

This compound is a versatile reagent in organic synthesis, serving as a key building block for constructing fused heterocycles, in dipolar cycloadditions, and for ylide-type reactions.[1][2][3] Its synthesis is a fundamental process for laboratories working on nitrogen-containing compounds. This guide provides a detailed examination of the mechanism, experimental protocols, and quantitative data associated with the formation of this compound, tailored for researchers and drug development professionals.

Core Mechanism: Electrophilic Amination

The primary and most established method for synthesizing 1-aminopyridinium salts is through the electrophilic amination of pyridine (B92270).[4] The most common aminating agent used for this purpose is Hydroxylamine-O-sulfonic acid (HOSA).[4][5]

The reaction proceeds via a nucleophilic attack by the nitrogen atom of the pyridine ring on the electrophilic nitrogen center of HOSA.[6] This results in the formation of the 1-aminopyridinium cation and the displacement of a hydrogensulfate anion as the leaving group. The subsequent introduction of hydriodic acid facilitates an anion exchange, leading to the precipitation of the final product, this compound.[4][7]

Caption: The electrophilic amination of pyridine by HOSA.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound based on the well-established procedure from Organic Syntheses.[7]

| Parameter | Value | Notes |

| Reactants | ||

| Hydroxylamine-O-sulfonic acid | 11.3 g (0.10 mole) | Should be freshly prepared for best results.[7][8] |

| Pyridine | 24 g / 24 ml (0.30 mole) | Distilled before use. An excess improves yield.[7] |

| Workup Reagents | ||

| Potassium Carbonate | 13.8 g (0.10 mole) | Added after the initial reaction to neutralize.[7] |

| Hydriodic Acid (57%) | 14 ml / 22 g (0.10 mole) | Added to the filtrate for precipitation.[7] |

| Reaction Conditions | ||

| Heating Temperature | ~90°C | Maintained on a steam bath.[7] |

| Heating Duration | 20 minutes | For the initial reaction mixture.[7] |

| Precipitation Temperature | -20°C | To ensure maximum precipitation of the product.[7] |

| Product Information | ||

| Final Product | This compound | An almost-white crystalline solid.[7] |

| Yield | 14–16 g (63–72%) | Based on the starting amount of HOSA.[7] |

| Melting Point | 160–162°C | Literature values are consistent at 159-161°C or 161-162°C.[1][7][9] |

Experimental Protocol

The following is a detailed methodology adapted from the checked procedure in Organic Syntheses.[7]

Materials:

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Pyridine

-

Potassium carbonate

-

57% Hydriodic acid (HI)

-

Absolute ethanol (B145695)

-

Cold water

Procedure:

-

A fresh solution of hydroxylamine-O-sulfonic acid (11.3 g, 0.10 mole) is prepared in 64 ml of cold water.

-

To this solution, pyridine (24 ml, 0.30 mole) is added.

-

The mixture is heated on a steam bath at approximately 90°C for 20 minutes.

-

After heating, the mixture is cooled to room temperature while stirring.

-

Potassium carbonate (13.8 g, 0.10 mole) is added to the cooled solution.

-

The water and excess pyridine are removed using a rotary evaporator at a temperature of 30–40°C.

-

The resulting residue is treated with 120 ml of absolute ethanol, and the mixture is filtered to remove insoluble inorganic salts.

-

The filtrate is then treated with 14 ml (22 g, 0.10 mole) of 57% hydriodic acid.

-

The resulting solution is stored at -20°C for at least 1 hour to facilitate the crystallization of the product. Care must be taken to keep the temperature at or below -20°C to prevent the product from redissolving.[7]

-

The solid precipitate is collected by filtration. The initial yield is typically between 15.5–17.5 g.

-

For purification, the crude solid is recrystallized from approximately 100 ml of absolute ethanol to yield 14–16 g of almost-white this compound crystals.[7]

Caption: A step-by-step workflow for the synthesis of this compound.

Alternative Aminating Reagents

While HOSA is the most common reagent, other electrophilic aminating agents have been employed for the N-amination of pyridine and its derivatives. These include mesitylsulfonyl hydroxylamine (B1172632) (MSH), which is effective for less reactive pyridine derivatives, and O-(2,4-dinitrophenyl)hydroxylamine (DPH).[4] The choice of reagent can be critical when dealing with substituted or less reactive heterocyclic systems.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 1-aminopyridinium-iodide - Sarex Fine [sarex.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. scientificlabs.ie [scientificlabs.ie]

Spectroscopic Characterization of 1-Aminopyridinium Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Aminopyridinium iodide, a versatile reagent in organic synthesis. The document details the methodologies for obtaining and interpreting key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, experimental workflows and structural relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the analytical processes.

Introduction

This compound is a key synthetic intermediate, notably used in the formation of N-N bonds and the synthesis of various heterocyclic compounds.[1] Its reactivity and utility in drug discovery and development pipelines necessitate a thorough understanding of its structural and electronic properties. Spectroscopic techniques are fundamental to confirming the identity, purity, and structure of this compound. This guide offers a detailed exploration of its spectroscopic signature.

Synthesis of this compound

A well-established method for the synthesis of this compound is documented in Organic Syntheses.[2] The process involves the amination of pyridine (B92270) with hydroxylamine-O-sulfonic acid, followed by the precipitation of the iodide salt.

Experimental Workflow for Synthesis

References

In-Depth Technical Guide: Spectroscopic Analysis of 1-Aminopyridinium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 1-aminopyridinium iodide. It includes detailed experimental protocols for its synthesis and spectroscopic characterization, presented to aid in its identification, handling, and application in research and development.

Chemical Structure and Properties

This compound is a pyridine (B92270) derivative with the chemical formula C₅H₇IN₂ and a molecular weight of 222.03 g/mol . It is a valuable reagent in organic synthesis, often used as a precursor for creating fused heterocycles and in dipolar cycloaddition reactions.[1] The compound typically appears as an off-white to pinkish crystalline powder and is soluble in water.[1] It has a melting point of approximately 159-161 °C.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridinium (B92312) ring and the amino group. The electron-withdrawing nature of the positively charged nitrogen in the pyridinium ring will cause the ring protons to be deshielded, shifting their signals downfield.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 (ortho) | 8.5 - 8.8 | Doublet (d) | 2H |

| H-4 (para) | 8.0 - 8.3 | Triplet (t) | 1H |

| H-3, H-5 (meta) | 7.8 - 8.1 | Triplet (t) | 2H |

| -NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | 2H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will show three distinct signals for the carbon atoms of the pyridinium ring, corresponding to the ortho, meta, and para positions. Similar to the protons, these carbons will be deshielded due to the positively charged nitrogen.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2, C-6 (ortho) | 145 - 150 |

| C-4 (para) | 140 - 145 |

| C-3, H-5 (meta) | 125 - 130 |

Note: These are estimated chemical shift ranges.

Infrared (IR) Spectral Data

The IR spectrum of this compound is characterized by vibrations of the pyridinium ring and the amino group.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3400 - 3200 | N-H stretching (amino group) | Medium, Broad |

| 3100 - 3000 | C-H stretching (aromatic) | Medium |

| 1640 - 1620 | C=N and C=C stretching (ring) | Strong |

| 1550 - 1450 | C=C stretching (ring) | Strong |

| 1200 - 1000 | C-N stretching | Medium |

| 900 - 650 | C-H out-of-plane bending | Strong |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a well-established procedure for the synthesis of this compound.

Materials:

-

Hydroxylamine-O-sulfonic acid

-

Pyridine

-

Potassium carbonate

-

57% Hydriodic acid

-

Water

Procedure:

-

A solution of hydroxylamine-O-sulfonic acid (0.10 mole) in cold water is prepared.

-

Pyridine (0.30 mole) is added to this solution.

-

The mixture is heated at approximately 90°C for 20 minutes.

-

After cooling to room temperature, potassium carbonate (0.10 mole) is added.

-

Water and excess pyridine are removed via a rotary evaporator.

-

The resulting residue is treated with ethanol, and the insoluble potassium sulfate (B86663) is filtered off.

-

57% hydriodic acid (0.10 mole) is added to the filtrate.

-

The solution is cooled to -20°C for 1 hour to allow the product to precipitate.

-

The solid is collected and recrystallized from absolute ethanol to yield this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

-

The sample is thoroughly mixed to ensure homogeneity.

Instrumentation:

-

A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used.

-

For ¹H NMR, the spectral width is typically set from 0 to 10 ppm.

-

For ¹³C NMR, the spectral width is typically set from 0 to 160 ppm.

-

Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is ground with potassium bromide (KBr, ~100 mg) using a mortar and pestle to create a fine powder.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship between the structure of this compound and its expected spectral features.

Caption: Synthesis workflow for this compound.

Caption: Correlation of structure with expected NMR and IR features.

References

Solubility of 1-Aminopyridinium Iodide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-aminopyridinium iodide in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes known qualitative and semi-quantitative solubility information and presents a detailed experimental protocol for determining the solubility of this compound with high accuracy.

Core Concepts and Significance

This compound is a versatile reagent and building block in organic synthesis, notably used in the construction of fused heterocycles and in dipolar cycloaddition reactions.[1] Its solubility is a critical parameter for reaction kinetics, purification processes such as recrystallization, and formulation development in medicinal chemistry. Understanding the solubility profile of this pyridinium (B92312) salt in different organic solvents is essential for optimizing experimental conditions and ensuring efficient and reproducible outcomes.

Quantitative Solubility Data

Precise, broad-spectrum quantitative data on the solubility of this compound in a range of organic solvents is not extensively documented in peer-reviewed literature. However, based on available information, a summary of its solubility is presented in Table 1. It is important to note that "soluble" is a qualitative descriptor and the actual saturation concentration can vary significantly.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Dielectric Constant (ε) | Solubility | Temperature (°C) | Citation |

| Water | H₂O | 18.02 | 80.1 | Soluble (almost transparent solution) | Not Specified | [1][2][3][4] |

| Absolute Ethanol (B145695) | C₂H₅OH | 46.07 | 24.5 | Soluble (approx. 14-16 g/100 mL) | Not Specified | [5] |

Note on Ethanol Solubility: The solubility in absolute ethanol is estimated from a recrystallization procedure where 14-16 grams of this compound are dissolved in approximately 100 mL of absolute ethanol.[5] This suggests a high degree of solubility, but this value should be considered semi-quantitative as it is derived from a purification protocol rather than a formal solubility study.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[6][7] This protocol outlines the steps to accurately measure the solubility of this compound in a given organic solvent.

Materials:

-

This compound (high purity, >97%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed vials on an orbital shaker or use a magnetic stirrer.

-

Equilibrate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the samples.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot using a syringe filter compatible with the organic solvent to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the known concentrations of the standards.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample and back-calculate the solubility in the original undiluted supernatant.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility Studies

The solubility of a compound like this compound is influenced by several interconnected factors. The diagram below illustrates these relationships.

Caption: Key factors influencing the solubility of this compound.

This guide serves as a foundational resource for professionals working with this compound. For precise solubility data in specific organic solvents not listed, it is highly recommended to perform the experimental protocol detailed herein.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. 1-氨基吡啶碘 | 6295-87-0 [m.chemicalbook.com]

- 3. rheniumshop.co.il [rheniumshop.co.il]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Thermal Stability and Decomposition of 1-Aminopyridinium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-aminopyridinium iodide. Due to the limited availability of specific experimental thermal analysis data in published literature, this document combines known physical properties and decomposition products with generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The quantitative data presented herein is illustrative to guide researchers in their own experimental design and data interpretation.

Introduction

This compound is a pyridinium (B92312) salt that finds application as a reagent in organic synthesis, including in the formation of fused heterocycles and as a precursor for room temperature ionic liquids.[1][2][3] Its thermal stability is a critical parameter for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. This guide outlines the key aspects of its thermal behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a solid at room temperature with a melting point reported to be in the range of 159-161 °C. Notably, some sources indicate that decomposition occurs at approximately 160 °C, suggesting that melting and decomposition are closely related thermal events.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₇IN₂ | [5] |

| Molecular Weight | 222.03 g/mol | [5] |

| Appearance | Off-white to pink crystalline powder | [6] |

| Melting Point | 159-161 °C | [3][7] |

| Decomposition | ~160 °C | [4] |

| Solubility | Soluble in water |

Thermal Decomposition Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would be expected to show a significant mass loss event starting around its melting point. An illustrative TGA data summary is presented in Table 2.

Table 2: Illustrative Thermogravimetric Analysis Data for this compound

| Parameter | Illustrative Value |

| Onset Decomposition Temperature (T_onset) | ~ 160 °C |

| Temperature at 10% Mass Loss (T₁₀) | ~ 175 °C |

| Temperature at 50% Mass Loss (T₅₀) | ~ 210 °C |

| Residual Mass at 500 °C | < 5% |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram for this compound would likely show an endothermic event corresponding to its melting, possibly overlapping with exothermic or endothermic events associated with its decomposition. An illustrative DSC data summary is provided in Table 3.

Table 3: Illustrative Differential Scanning Calorimetry Data for this compound

| Parameter | Illustrative Value |

| Melting Peak Temperature (T_m) | ~ 161 °C |

| Enthalpy of Fusion (ΔH_fus) | 25 - 40 J/g |

| Decomposition Peak Temperature(s) | 180 - 250 °C |

Decomposition Pathway

Based on safety data sheets, the hazardous decomposition products of this compound include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide (HI). This suggests a complex decomposition pathway involving the fragmentation of the pyridinium ring and the release of the iodide counter-ion.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina (B75360) is recommended).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at various percentages of mass loss (e.g., 10%, 50%).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a constant flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks, and determine the peak temperatures and enthalpies of transitions (e.g., melting, decomposition).

Caption: Generalized experimental workflow for the thermal analysis of this compound.

Conclusion

This compound exhibits thermal decomposition at a temperature close to its melting point of approximately 160 °C. The decomposition is a complex process leading to the formation of various gaseous products, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide. For precise determination of its thermal stability and decomposition kinetics, experimental analysis using TGA and DSC, as outlined in this guide, is essential. The provided protocols and illustrative data serve as a valuable starting point for researchers and professionals in designing their investigations into the thermal properties of this compound.

References

- 1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) | RISE [ri.se]

- 2. researchgate.net [researchgate.net]

- 3. indiamart.com [indiamart.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. rheniumshop.co.il [rheniumshop.co.il]

- 6. This compound, this compound 6295-87-0, this compound suppliers in India. [sodiumiodide.net]

- 7. 1 Aminopyridinium Iodide Manufacturer Exporter Supplier from Pune India [fluorochem.co.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Metal-free pyridinium salts with strong room-temperature phosphorescence and microsecond radiative lifetime - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Purity Assessment of Commercially Available 1-Aminopyridinium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminopyridinium iodide is a versatile reagent with significant applications in organic synthesis and pharmaceutical research. Its purity is paramount to ensure the reliability and reproducibility of experimental results. This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercially available this compound. It details potential impurities, analytical techniques for their detection and quantification, and provides exemplary experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development to ensure the quality of this critical reagent in their work.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds and has been utilized in the development of novel chemical entities.[1] Given its role as a precursor in multi-step syntheses, the presence of impurities can have a cascading effect, leading to the formation of undesired side products, reduced yields, and complications in purification processes. Therefore, a thorough purity assessment of commercial batches of this compound is a critical first step in any research or development endeavor.

This guide outlines the common impurities that may be present in commercially available this compound, stemming from its synthesis and degradation. It further provides a detailed examination of various analytical techniques that can be employed for its purity determination, including chromatographic, spectroscopic, and elemental analysis methods.

Potential Impurities in this compound

The primary route for the synthesis of this compound involves the amination of pyridine (B92270) with hydroxylamine-O-sulfonic acid, followed by treatment with hydriodic acid.[2] Based on this synthesis, the following impurities can be anticipated:

-

Unreacted Starting Materials: Residual amounts of pyridine and hydroxylamine-O-sulfonic acid may be present in the final product.

-

Side Products: The synthesis may lead to the formation of byproducts, although specific examples are not extensively documented in the literature.

-

Solvent Residues: Ethanol is commonly used for the recrystallization of this compound, and its presence as a residual solvent is possible.[2]

-

Degradation Products: this compound may be susceptible to degradation, particularly when exposed to light or high temperatures.

The logical relationship for the formation of this compound and the potential for starting material impurities is illustrated in the following diagram:

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is recommended for a comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. For pyridinium (B92312) salts, reversed-phase HPLC is a common and effective method.[3]

3.1.1. Data Presentation

| Parameter | Value |

| Purity (by HPLC) | >98.0% (TCI), ≥98.0% (HPLC) (Sigma-Aldrich) |

| Typical Retention Time | Dependent on specific method |

3.1.2. Experimental Protocol

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte and any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where this compound has significant absorbance (e.g., around 254 nm).

-

Quantification: An external standard calibration curve should be prepared using a certified reference standard of this compound. The purity is then calculated based on the area of the main peak relative to the total peak area.

The general workflow for HPLC analysis is as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR). Both ¹H and ¹³C NMR should be employed.

3.2.1. Data Presentation

| Nucleus | Expected Chemical Shifts (ppm) |

| ¹H NMR | Protons on the pyridinium ring are deshielded and appear in the aromatic region. The α-protons (adjacent to the nitrogen) are typically the most downfield.[6] |

| ¹³C NMR | Carbons of the pyridinium ring also exhibit downfield shifts due to the positive charge.[6] |

3.2.2. Experimental Protocol for Quantitative NMR (qNMR)

-

Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

-

Data Processing: Carefully integrate the signals corresponding to the analyte and the internal standard.

-

Calculation: The purity of the this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard (IS)

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte and any impurities.

3.3.1. Data Presentation

| Parameter | Value |

| Molecular Weight | 222.03 g/mol |

| Molecular Formula | C₅H₇IN₂ |

3.3.2. Experimental Protocol

-

Ionization Technique: Electrospray ionization (ESI) is suitable for the analysis of pre-ionized compounds like pyridinium salts.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can aid in the identification of unknown impurities.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion and any impurity ions. The resulting fragmentation patterns can provide valuable structural information for impurity identification.

Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data can be compared to the theoretical values to assess the overall purity.

3.4.1. Data Presentation

| Element | Theoretical Percentage |

| Carbon (C) | 27.05% |

| Hydrogen (H) | 3.18% |

| Nitrogen (N) | 12.62% |

3.4.2. Experimental Protocol

Combustion analysis is the standard method for determining the C, H, and N content of organic compounds.[7][8]

-

A precisely weighed sample is combusted in a high-temperature furnace in the presence of oxygen.

-

The combustion products (CO₂, H₂O, and N₂) are passed through a series of traps and columns to separate them.

-

The amount of each gas is measured by a thermal conductivity detector.

-

The percentage of each element in the original sample is then calculated.

Summary of Purity Assessment Strategy

A comprehensive purity assessment of this compound should involve a combination of the techniques described above. The following logical workflow is recommended:

Conclusion

The purity of this compound is a critical factor that can significantly impact the outcome of research and development activities. This guide has provided a detailed overview of the potential impurities and a suite of analytical techniques for their comprehensive assessment. By implementing a robust quality control strategy incorporating HPLC, NMR, mass spectrometry, and elemental analysis, researchers can ensure the integrity of their starting materials and the reliability of their scientific findings. The provided experimental protocols and data tables serve as a practical resource for establishing in-house purity assessment methods for this important chemical reagent.

References

- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. benchchem.com [benchchem.com]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. helixchrom.com [helixchrom.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Safe Handling and Storage of 1-Aminopyridinium Iodide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the safe handling, storage, and key experimental procedures for 1-Aminopyridinium iodide. The information is intended to support laboratory safety and procedural excellence for professionals in research and drug development.

Compound Identification and Properties

This compound is a valuable reagent in organic synthesis, serving as a building block for various heterocyclic compounds.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 6295-87-0 | [2][3][4] |

| Molecular Formula | C₅H₇IN₂ | [2][3][4] |

| Molecular Weight | 222.03 g/mol | [2][3][4] |

| Appearance | Off-white to light red powder/crystals | [5][6] |

| Melting Point | 159-161 °C (decomposes) | [4] |

| Solubility | Soluble in water | [1][2] |

| Density | 1.82 g/cm³ (estimate) | [7] |

| Purity | Typically ≥97% | [4] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to mitigate risks.

Hazard Classifications:

-

Skin Irritation: Category 2[8]

-

Serious Eye Irritation: Category 2[8]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[8]

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Personal Protective Equipment (PPE)

A robust PPE protocol is mandatory when handling this compound.

Caption: Required Personal Protective Equipment Workflow.

First Aid Measures

In case of exposure, follow these first aid protocols:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Safe Handling and Storage Procedures

Proper handling and storage are crucial to maintain the stability of this compound and ensure a safe laboratory environment.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

The recommended storage temperature is between 2°C and 8°C.[9]

-

Protect from light.

Caption: Workflow for Safe Handling and Storage.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from Organic Syntheses.[5]

Materials:

-

Hydroxylamine-O-sulfonic acid (11.3 g, 0.10 mole)

-

Pyridine (B92270) (24 mL, 0.30 mole)

-

Potassium carbonate (13.8 g, 0.10 mole)

-

57% Hydriodic acid (14 mL, 0.10 mole)

-

Cold water

Procedure:

-

A freshly prepared solution of hydroxylamine-O-sulfonic acid in 64 mL of cold water is treated with 24 mL of pyridine.

-

The mixture is heated at approximately 90°C on a steam bath for 20 minutes.

-

After cooling to room temperature with stirring, 13.8 g of potassium carbonate is added.

-

Water and excess pyridine are removed by heating at 30-40°C in a rotary evaporator.

-

The residue is treated with 120 mL of ethanol, and the insoluble potassium sulfate (B86663) is removed by filtration.

-

To the filtrate, 14 mL of 57% hydriodic acid is added.

-

The resulting solution is stored at -20°C for 1 hour to allow for precipitation.

-

The solid is collected and recrystallized from approximately 100 mL of absolute ethanol to yield 14-16 g (63-72%) of this compound as almost-white crystals.[5]

Synthesis of ((tert-Butoxycarbonyl)glycyl)(pyridin-1-ium-1-yl)amide

This protocol demonstrates a common use of this compound in the synthesis of N-aminides, adapted from Organic Syntheses.[10]

Materials:

-

Methyl (tert-butoxycarbonyl)glycinate (6.80 g, 36.0 mmol)

-

This compound (6.67 g, 30.0 mmol)

-

Potassium carbonate (9.95 g, 72.0 mmol)

-

Methanol (225 mL)

Procedure:

-

In a 500 mL single-necked, round-bottomed flask, charge methyl (tert-butoxycarbonyl)glycinate and methanol.

-

Add this compound and stir the reaction for 5 minutes at 22°C.

-

Add potassium carbonate and continue stirring at 22°C for 64 hours.

-

The reaction progress can be monitored by the color change from a yellow heterogeneous mixture to a dark purple solution.

Concluding Remarks

This compound is a versatile reagent with significant applications in synthetic chemistry. Adherence to the safety, handling, and storage procedures outlined in this guide is paramount to ensuring a safe laboratory environment and the integrity of the compound. The provided experimental protocols offer a foundation for its synthesis and application. Researchers are encouraged to consult the original literature and relevant Safety Data Sheets for further details.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. 1 Aminopyridinium Iodide Manufacturer Exporter Supplier from Pune India [fluorochem.co.in]

- 4. m.indiamart.com [m.indiamart.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1-aminopyridinium-iodide - Sarex Fine [sarex.com]

- 7. 1-氨基吡啶碘 | 6295-87-0 [m.chemicalbook.com]

- 8. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound 97 6295-87-0 [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of N-Aminopyridinium iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Aminopyridinium iodide is a versatile pyridinium (B92312) salt that has garnered significant attention in organic synthesis and medicinal chemistry. Its unique electronic properties and reactivity make it a valuable precursor for a variety of chemical transformations. This technical guide provides an in-depth overview of the physical and chemical properties of N-Aminopyridinium iodide, detailed experimental protocols for its synthesis and key reactions, and a discussion of its potential applications in drug development.

Physical and Chemical Properties

N-Aminopyridinium iodide is a white to light-orange crystalline solid.[1] It is soluble in water.[1] The fundamental physical and chemical properties are summarized in the table below.

Table 1: Physical and Chemical Properties of N-Aminopyridinium Iodide

| Property | Value | References |

| Molecular Formula | C₅H₇IN₂ | [1] |

| Molar Mass | 222.03 g/mol | [1] |

| Melting Point | 159-161 °C (decomposes) | [1][2] |

| Appearance | White to light-orange powder/crystal | [1] |

| Solubility | Soluble in water | [1] |

| Crystal Structure | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

Spectral Data

The following tables summarize the key spectral data for N-Aminopyridinium iodide. This data is essential for the identification and characterization of the compound.

Table 2: ¹H NMR Spectral Data of N-Aminopyridinium Iodide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR Spectral Data of N-Aminopyridinium Iodide

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 4: IR Spectral Data of N-Aminopyridinium Iodide

| Wavenumber (cm⁻¹) | Assignment |

| 3130-3030 | Aromatic C-H stretch |

| 1660-1610 | C=C and C=N stretching |

| 1550-1485 | N-H bending |

| 1220-1020 | C-N stretching |

| ~500 | C-I stretching |

| Note: The IR data is inferred from typical ranges for the functional groups present and from general statements in the search results.[1][4] |

Table 5: UV-Vis Spectral Data of N-Aminopyridinium Iodide

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| 288 | 2.65 x 10⁴ L cm⁻¹ mol⁻¹ | Water |

| 351 | 1.72 x 10⁴ L cm⁻¹ mol⁻¹ | Water |

| Note: The UV-Vis data is for the triiodide ion, which may be present in solutions of N-Aminopyridinium iodide.[5] Specific UV-Vis data for the N-aminopyridinium cation was not found. |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and key reactions of N-Aminopyridinium iodide.

Synthesis of N-Aminopyridinium Iodide

The most common method for the synthesis of N-Aminopyridinium iodide is the electrophilic amination of pyridine (B92270) using hydroxylamine-O-sulfonic acid (HOSA).[6][7]

Experimental Protocol:

-

Preparation of HOSA solution: In a flask, dissolve 11.3 g (0.10 mole) of hydroxylamine-O-sulfonic acid in 64 mL of cold water.[1]

-

Reaction with Pyridine: To the freshly prepared HOSA solution, add 24 mL (0.30 mole) of pyridine.[1]

-

Heating: Heat the mixture on a steam bath at approximately 90°C for 20 minutes.[1]

-

Basification: Cool the reaction mixture to room temperature with stirring and add 13.8 g (0.10 mole) of potassium carbonate.[1]

-

Solvent Removal: Remove water and excess pyridine by rotary evaporation at 30-40°C.[1]

-

Extraction: Treat the residue with 120 mL of ethanol (B145695) and filter to remove the insoluble potassium sulfate.[1]

-

Precipitation: To the filtrate, add 14 mL (0.10 mole) of 57% hydriodic acid. Store the resulting solution at -20°C for 1 hour to allow for precipitation.[1]

-

Isolation and Purification: Collect the solid precipitate by filtration. Recrystallize the crude product from approximately 100 mL of absolute ethanol to yield 14-16 g (63-72%) of N-Aminopyridinium iodide as almost-white crystals.[1]

Generation of N-Centered Radicals via Photoredox Catalysis

N-Aminopyridinium salts can serve as precursors to N-centered radicals under photoredox conditions.[8][9]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine the N-aminopyridinium salt (1.0 equiv), the arene or heteroarene substrate (10 equiv), and a ruthenium-based photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-5 mol%).[8]

-

Solvent: Add a suitable solvent, such as acetonitrile (B52724) (MeCN).[8]

-

Irradiation: Irradiate the reaction mixture with blue light (e.g., blue LEDs) at a controlled temperature (e.g., 40°C) for a specified time (e.g., 5 hours).[8]

-

Workup and Purification: After the reaction is complete, concentrate the mixture and purify the product by column chromatography.

[3+2] Cycloaddition Reactions

N-Aminopyridinium ylides, generated in situ from N-Aminopyridinium iodide, can undergo [3+2] cycloaddition reactions with various dipolarophiles.[6][10]

Experimental Protocol:

-

Ylide Formation: In a reaction flask, suspend N-Aminopyridinium iodide (1.0 equiv) in a suitable solvent (e.g., methanol). Add a base, such as potassium carbonate (2.4 equiv), to generate the N-aminopyridinium ylide in situ.[6]

-

Addition of Dipolarophile: Add the dipolarophile (e.g., an activated alkyne or alkene, 1.2 equiv) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature for a specified period (e.g., 64 hours).[6]

-

Workup and Purification: After the reaction, remove the solvent under reduced pressure. Purify the crude product by column chromatography on alumina (B75360) or silica (B1680970) gel.[6]

Palladium-Catalyzed C-H Arylation using N-Iminopyridinium Ylide as a Directing Group

The N-imino group of N-aminopyridinium ylides can act as a directing group for palladium-catalyzed C-H arylation of the pyridine ring.[11]

Experimental Protocol:

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, combine the N-iminopyridinium ylide (1.5 equiv), the aryl bromide (1.0 equiv), palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol %), and a suitable phosphine (B1218219) ligand (e.g., tri-tert-butylphosphine, 15 mol %).[11]

-

Base and Additives: Add a base, such as potassium carbonate (3 equiv), and 3 Å molecular sieves.[11]

-

Solvent and Temperature: Add toluene (B28343) as the solvent and heat the reaction mixture to 125°C.[11]

-

Workup and Purification: After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate. Purify the residue by flash chromatography to obtain the 2-arylated N-iminopyridinium ylide.[11]

Mandatory Visualizations

Synthesis Workflow of N-Aminopyridinium Iodide

Caption: Synthesis workflow for N-Aminopyridinium iodide.

Photoredox Catalytic Cycle for N-Centered Radical Generation

Caption: Generation of N-centered radicals from N-Aminopyridinium salts.

Logical Relationship in Directed C-H Arylation

Caption: Palladium-catalyzed C-H arylation logical workflow.

Applications in Drug Development

While specific signaling pathways directly modulated by N-Aminopyridinium iodide are not extensively documented in the available literature, its importance in drug development stems from its utility as a versatile synthetic building block. The pyridine and piperidine (B6355638) motifs are prevalent in a vast number of pharmaceuticals.[11][12]

The chemical transformations detailed in this guide, such as C-H functionalization and the formation of novel heterocyclic systems through cycloaddition, provide medicinal chemists with powerful tools to:

-

Synthesize Novel Scaffolds: The ability to functionalize the pyridine ring and construct complex heterocyclic structures opens avenues for the discovery of new pharmacophores.

-

Late-Stage Functionalization: The directed C-H activation strategies can be employed for the late-stage modification of complex drug candidates, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

-

Access to Bioactive Motifs: The synthesis of substituted pyridines and the generation of nitrogen-containing heterocycles are crucial for accessing a wide range of biologically active molecules, including potential enzyme inhibitors and receptor ligands.

The development of synthetic methodologies involving N-Aminopyridinium iodide and its derivatives contributes significantly to the efficiency and diversity of modern drug discovery pipelines.

Conclusion

N-Aminopyridinium iodide is a valuable and versatile reagent in organic chemistry with significant potential in the field of drug development. Its well-defined physical and chemical properties, coupled with its diverse reactivity, make it an important tool for the synthesis of complex nitrogen-containing molecules. The experimental protocols and reaction workflows provided in this guide offer a comprehensive resource for researchers and scientists working in this area. Further exploration of the biological activities of compounds derived from N-Aminopyridinium iodide is a promising area for future research.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. uh-ir.tdl.org [uh-ir.tdl.org]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Strategies to Generate Nitrogen-Centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

Methodological & Application

Application Notes and Protocols: 1-Aminopyridinium Iodide in [3+2] Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminopyridinium iodide is a versatile and readily available reagent that serves as a precursor to N-aminopyridinium ylides, which are valuable 1,3-dipoles in organic synthesis. These ylides readily participate in [3+2] cycloaddition reactions with a variety of electron-deficient alkenes and alkynes. This methodology provides a powerful and direct route to the synthesis of pyrazolo[1,5-a]pyridine (B1195680) scaffolds, which are privileged structures in medicinal chemistry due to their diverse biological activities, including acting as kinase inhibitors and adenosine (B11128) antagonists.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in these synthetically important transformations.

Reaction Principle and Mechanism

The overall transformation involves a three-step sequence:

-

In situ generation of the N-aminopyridinium ylide: In the presence of a base, this compound is deprotonated to form the corresponding N-aminopyridinium ylide, which acts as the 1,3-dipole.

-

[3+2] Cycloaddition: The ylide undergoes a concerted or stepwise cycloaddition reaction with an electron-deficient dipolarophile (e.g., an α,β-unsaturated carbonyl compound or alkene) to form a tetrahydropyrazolopyridine intermediate.

-

Oxidative Aromatization: The intermediate is then oxidized to afford the stable, aromatic pyrazolo[1,5-a]pyridine product. This oxidation can occur in the presence of an external oxidant or, in some cases, using atmospheric oxygen.[1]

The detailed mechanism involves the formation of the pyridinium (B92312) ylide, which then attacks the β-carbon of the electron-deficient alkene. This is followed by a ring-closing step to form the five-membered ring of the tetrahydropyrazolopyridine intermediate. Subsequent elimination and oxidation lead to the final aromatic product.

Applications

The [3+2] cycloaddition reaction of this compound is a cornerstone for the synthesis of a wide array of functionalized pyrazolo[1,5-a]pyridines. Key applications include:

-

Drug Discovery: The resulting heterocyclic cores are integral to the development of novel therapeutic agents.

-

Fine Chemical Synthesis: This reaction provides an efficient route to complex heterocyclic building blocks for further synthetic elaboration.

-

Materials Science: Pyrazolo[1,5-a]pyridine derivatives have been explored for their photophysical properties.

Data Presentation

The following tables summarize the scope of the [3+2] cycloaddition reaction with respect to the N-aminopyridine precursor and the dipolarophile, along with the reported yields.

Table 1: Substrate Scope of N-Aminopyridinium Salts with Chalcones

| N-Aminopyridinium Salt | Dipolarophile (Chalcone) | Solvent | Yield (%) |

| This compound | Chalcone (B49325) | NMP | 85 |

| This compound | 4'-Methylchalcone | NMP | 82 |

| This compound | 4'-Methoxychalcone | NMP | 78 |

| This compound | 4'-Chlorochalcone | NMP | 88 |

| 1-Amino-4-methylpyridinium iodide | Chalcone | NMP | 75 |

Reaction conditions: N-aminopyridinium salt (1.2 mmol), chalcone (1.0 mmol), K₂CO₃ (2.0 mmol), O₂ (1 atm), NMP (3 mL), room temperature, 12 h. Data extracted from Ravi et al., Synthesis, 2017.[1]

Table 2: Substrate Scope of N-Aminopyridinium Iodide with Various Dipolarophiles

| Dipolarophile | Product | Yield (%) |

| Benzylideneacetone | 3-Acetyl-2-phenylpyrazolo[1,5-a]pyridine | 72 |

| Ethyl cinnamate | Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | 65 |

| Acrylonitrile | 2-Phenylpyrazolo[1,5-a]pyridine-3-carbonitrile | 68 |

| (E)-1-Nitro-2-phenylethene | 3-Nitro-2-phenylpyrazolo[1,5-a]pyridine | 92 |

Reaction conditions: this compound (1.2 mmol), dipolarophile (1.0 mmol), K₂CO₃ (2.0 mmol), O₂ (1 atm), NMP (3 mL), room temperature, 12-24 h. Data extracted from Ravi et al., Synthesis, 2017 and other sources.[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Aroyl-2-arylpyrazolo[1,5-a]pyridines [1]

Materials:

-

This compound (or substituted derivative)

-

Substituted chalcone

-

Potassium carbonate (K₂CO₃)

-

N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate (B1210297)

-

Hexane

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Oxygen balloon

-

Standard glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a 25 mL round-bottom flask, add the chalcone (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add N-methyl-2-pyrrolidone (3 mL) to the flask.

-

Fit the flask with an oxygen balloon and stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add water (15 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with saturated brine solution (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired pyrazolo[1,5-a]pyridine derivative.

Protocol 2: Synthesis of N-Acyl Pyridinium-N-Aminide Precursor [3]

This protocol describes the synthesis of a precursor ylide, which can then be used in subsequent cycloaddition reactions.

Materials:

-

Methyl (tert-butoxycarbonyl)glycinate

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for filtration and concentration

Procedure:

-

In a 500 mL round-bottom flask, dissolve methyl (tert-butoxycarbonyl)glycinate (36.0 mmol, 1.2 equiv) in methanol (225 mL).

-

Add this compound (30.0 mmol, 1.0 equiv) to the solution and stir for 5 minutes at 22 °C.

-

Add potassium carbonate (36.0 mmol, 1.2 equiv) in a single portion.

-

Stir the resulting suspension at 22 °C for 24 hours.

-

Remove the solvent under reduced pressure.

-

Add dichloromethane (200 mL) to the residue and stir for 10 minutes.

-

Filter the mixture through a pad of Celite, washing the filter cake with additional dichloromethane (2 x 50 mL).

-

Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl pyridinium-N-aminide.

-

The crude product can be further purified by recrystallization if necessary.

Safety Information

-

This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic solvents such as NMP, methanol, and dichloromethane are flammable and/or toxic. Work in a well-ventilated fume hood.

-

Reactions under an oxygen atmosphere should be conducted with care.

Conclusion

The [3+2] cycloaddition of this compound with electron-deficient dipolarophiles is a robust and efficient method for the synthesis of pyrazolo[1,5-a]pyridines. The mild reaction conditions and broad substrate scope make it a valuable tool for researchers in organic synthesis and medicinal chemistry. The provided protocols offer a starting point for the exploration of this versatile reaction.

References

Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyridines using 1-Aminopyridinium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their rigid bicyclic structure serves as a versatile scaffold for the development of therapeutic agents targeting a range of diseases. Notably, derivatives of the closely related pyrazolo[1,5-a]pyrimidine (B1248293) core have shown potent inhibitory activity against various protein kinases, making them promising candidates for cancer therapy.[3][4] This document provides detailed protocols for the synthesis of pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition reaction using 1-aminopyridinium iodide as a key precursor.

The synthesis primarily involves the reaction of this compound with various alkynes, a process often mediated by a base. This 1,3-dipolar cycloaddition is an efficient method for constructing the pyrazolo[1,5-a]pyridine (B1195680) core.[5]

Reaction Mechanism and Workflow

The synthesis of pyrazolo[1,5-a]pyridines from this compound proceeds through a base-mediated [3+2] cycloaddition reaction. The base deprotonates the amino group of the this compound to form a pyridinium (B92312) ylide intermediate. This ylide, acting as a 1,3-dipole, then reacts with a dipolarophile, typically an activated alkyne such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form the fused pyrazolo[1,5-a]pyridine ring system.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

This protocol describes the synthesis of a model pyrazolo[1,5-a]pyridine derivative using dimethyl acetylenedicarboxylate (DMAD) as the alkyne.

Materials:

-

This compound

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

-

To a stirred suspension of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 mmol).

-

Add dimethyl acetylenedicarboxylate (1.2 mmol) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate.

Data Presentation

The following tables summarize the yields of various pyrazolo[1,5-a]pyridine derivatives synthesized from substituted N-aminopyridinium precursors and different alkynes, as reported in the literature.

Table 1: Synthesis of Pyrazolo[1,5-a]pyridines from N-Amino-2-iminopyridines and Alkynes [6][7]

| Entry | N-Aminopyridine Derivative | Alkyne | Product | Yield (%) |

| 1 | 1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile | Dimethyl acetylenedicarboxylate | 7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | 92 |

| 2 | 1-Amino-4-(4-chlorophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | Dimethyl acetylenedicarboxylate | 7-Amino-5-(4-chlorophenyl)-6-cyanopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | 96 |

| 3 | 1-Amino-4-(4-methoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | Dimethyl acetylenedicarboxylate | 7-Amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | 95 |

| 4 | 1-Amino-4-(4-nitrophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | Dimethyl acetylenedicarboxylate | 7-Amino-6-cyano-5-(4-nitrophenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | 89 |

| 5 | 1-Amino-4-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | Dimethyl acetylenedicarboxylate | 7-Amino-5-(4-bromophenyl)-6-cyanopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | 94 |

Table 2: Synthesis of Pyrazolo[1,5-a]pyridines from N-Amino-2-iminopyridines and 1,3-Dicarbonyl Compounds [8][9][10]

| Entry | N-Aminopyridine Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) |

| 1 | 1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile | Ethyl acetoacetate | 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 94 |

| 2 | 1-Amino-2-imino-4-p-tolyl-1,2-dihydropyridine-3-carbonitrile | Ethyl acetoacetate | 7-Amino-6-cyano-2-methyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 95 |

| 3 | 1-Amino-2-imino-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrile | Ethyl acetoacetate | 7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 90 |

| 4 | 1-Amino-2-imino-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrile | Methyl propionylacetate | 7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | 84 |

| 5 | 1-Amino-2-imino-4-p-tolyl-1,2-dihydropyridine-3-carbonitrile | Methyl propionylacetate | 7-Amino-6-cyano-2-ethyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | 91 |

Application in Drug Development: Targeting Kinase Signaling Pathways

Pyrazolo[1,5-a]pyrimidine derivatives, which are structurally analogous to pyrazolo[1,5-a]pyridines, have emerged as potent inhibitors of various protein kinases.[3][4] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

One such target is the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[11][12] Ligand binding to Trk receptors leads to their dimerization and autophosphorylation, initiating downstream signaling cascades such as the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[3][13][14] These pathways are critical for cell survival and proliferation. In several cancers, chromosomal rearrangements can lead to the formation of oncogenic fusion proteins involving the Trk kinases, resulting in their constitutive activation and driving tumor growth.[11] Pyrazolo[1,5-a]pyrimidine-based inhibitors can block the ATP-binding site of Trk kinases, thereby inhibiting their activity and downstream signaling, ultimately leading to apoptosis of cancer cells.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]